molecular formula C20H18FN3O2 B11130100 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B11130100
M. Wt: 351.4 g/mol
InChI Key: QXFUKOOJIJKNLA-UHFFFAOYSA-N
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Description

N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a synthetic compound featuring a fluorinated indole core linked via an ethylacetamide bridge to a 3-oxo-isoindolinone moiety. Its structural uniqueness arises from the synergistic integration of two pharmacophoric motifs:

  • Isoindolinone moiety: The 3-oxo-2,3-dihydro-1H-isoindol-1-yl group introduces conformational rigidity and hydrogen-bonding capabilities, critical for molecular recognition .

Properties

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C20H18FN3O2/c21-13-5-6-17-16(9-13)12(11-23-17)7-8-22-19(25)10-18-14-3-1-2-4-15(14)20(26)24-18/h1-6,9,11,18,23H,7-8,10H2,(H,22,25)(H,24,26)

InChI Key

QXFUKOOJIJKNLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of the 5-fluoroindole derivative through a halogenation reaction using fluorine sources such as N-fluorobenzenesulfonimide (NFSI).

    Alkylation: The 5-fluoroindole derivative is then subjected to alkylation with an appropriate ethylating agent to introduce the ethyl group.

    Formation of Isoindoline Acetamide: The final step involves the coupling of the alkylated indole derivative with an isoindoline acetamide precursor under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated indole moiety, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study indole-related biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets. The fluorinated indole moiety can interact with various enzymes or receptors, modulating their activity. The isoindoline acetamide group may contribute to the compound’s binding affinity and specificity. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Insights :

  • The 5-fluoro substitution balances electronegativity and steric bulk, optimizing interactions with hydrophobic enzyme pockets .
  • Chloro and methoxy analogs may exhibit divergent pharmacokinetic profiles due to differences in polarity and metabolic stability.

Modifications on the Acetamide Side Chain

The ethylacetamide linker in the target compound is a common feature among indole derivatives, but terminal group variations significantly alter activity:

Compound Side Chain Functional Impact Reference
2-[(5Z)-2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide Thiazolidinone-thiophene hybrid Introduces additional hydrogen-bonding and π-π stacking potential via the thiophene.
N-{2-[(3-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}acetamide Fluorophenyl-isoindol fusion Increased aromatic stacking potential but reduced solubility.
(S)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide Hydroxy-oxoindole Polar hydroxy group enhances water solubility but may reduce blood-brain barrier penetration.

Insights :

  • The thiazolidinone-thiophene hybrid () demonstrates how heterocyclic extensions can modulate target selectivity.
  • Hydrophilic substitutions (e.g., -OH) improve solubility but may limit bioavailability in CNS-targeted applications.

Isoindolinone Modifications

The 3-oxo-isoindolinone moiety is pivotal for conformational stability. Comparisons with related systems include:

Compound Core Structure Key Differences Reference
N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide Methyl-substituted isoindolinone Methyl group increases lipophilicity but may sterically hinder protein interactions.
N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)acetamide Acetylated dihydroindole Lacks the oxo group, reducing hydrogen-bonding capacity and rigidity.

Insights :

  • The 3-oxo group in the target compound enhances hydrogen-bond acceptor strength, critical for enzyme inhibition (e.g., Notum) .

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide, also known as Y041-8959, is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and neurology.

PropertyValue
Molecular FormulaC20_{20}H18_{18}FN3_{3}O2_{2}
Molecular Weight351.38 g/mol
IUPAC NameThis compound
Log P (Partition Coefficient)1.985
Water Solubility (Log Sw)-2.78

The biological activity of Y041-8959 is primarily attributed to its interaction with various molecular targets. The indole moiety is known for its ability to bind with high affinity to several receptors, including serotonin receptors and protein kinases. This binding can modulate receptor activities, leading to significant biological effects such as:

  • Anticancer Effects : The compound may inhibit certain protein kinases, which play a crucial role in cell proliferation and survival. By blocking these pathways, Y041-8959 can induce apoptosis in cancer cells.
  • Neuropharmacological Activity : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Y041-8959. For instance, an in vitro study demonstrated that the compound effectively inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism was linked to the downregulation of key survival pathways mediated by protein kinases.

Neuropharmacological Studies

In a separate investigation focused on neuropharmacology, Y041-8959 was shown to exhibit activity at serotonin receptors. This suggests a potential role in treating mood disorders or anxiety-related conditions. The compound's ability to modulate neurotransmitter systems could lead to new therapeutic strategies for psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for preparing N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide?

  • Methodology : Multi-step synthesis typically involves coupling the 5-fluoroindole moiety with the isoindolinone core via a carboxamide linker. Key steps include:

  • Indole Activation : Use coupling agents (e.g., EDCI/HOBt) to form the ethylenediamine bridge between the indole and acetamide groups .
  • Isoindolinone Functionalization : Introduce the 3-oxo-isoindol-1-yl group through cyclization under acidic or basic conditions, ensuring regioselectivity .
  • Purification : Column chromatography (silica gel) and recrystallization (e.g., ethanol/water) are critical for achieving >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Employ orthogonal analytical techniques:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns and stereochemistry (e.g., indole C3 linkage, isoindolinone carbonyl signals) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and detect impurities .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., bond angles, torsional strain in the isoindolinone ring) .

Q. What are the key physicochemical properties influencing this compound’s solubility and stability?

  • Methodology :

  • LogP Calculation : Use software (e.g., ChemAxon) to estimate hydrophobicity (~3.5–4.0), indicating moderate lipophilicity .
  • pH Stability Studies : Test degradation in buffers (pH 1–10) via HPLC to identify optimal storage conditions (e.g., neutral pH, 4°C) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s biological activity across different assays?

  • Methodology :

  • Orthogonal Assays : Compare results from fluorescence-based binding assays (e.g., Bcl-2/Mcl-1 inhibition) with cell viability assays (MTT/WST-1) to distinguish target-specific effects from cytotoxicity .
  • Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to identify binding pose discrepancies in isoforms or mutant targets .

Q. What strategies optimize the compound’s pharmacokinetic profile without compromising activity?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .
  • Metabolite Identification : Use LC-MS/MS to track hepatic metabolites (e.g., CYP450-mediated oxidation of the indole ring) and guide structural modifications .

Q. How do substituent variations (e.g., fluoro vs. chloro, isoindolinone vs. pyrimidoindole) alter bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 5-chloro-indole or pyrimidoindole derivatives) and compare IC50_{50} values in target-specific assays .
  • Electrostatic Potential Mapping : Analyze substituent effects on charge distribution using DFT calculations (e.g., Gaussian 09) to rationalize binding affinity changes .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Methodology :

  • Standardized Protocols : Use identical cell passage numbers, serum lots, and incubation times .
  • Internal Controls : Include reference compounds (e.g., staurosporine for apoptosis assays) to normalize data across replicates .

Data Contradiction Analysis

Q. How to address discrepancies in reported anticancer activity between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations (LC-MS) to confirm adequate exposure in vivo .
  • Tumor Microenvironment Factors : Test activity under hypoxia (e.g., 1% O2_2) or stromal co-cultures to mimic in vivo conditions .

Q. Why do similar indole derivatives exhibit divergent toxicity profiles?

  • Methodology :

  • Off-Target Screening : Use kinase panels (e.g., Eurofins) to identify unintended interactions (e.g., hERG inhibition) .
  • Metabolomics : Compare liver microsome metabolism pathways to detect toxic metabolite formation .

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